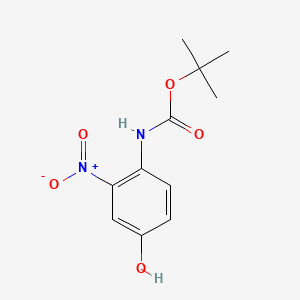

tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate

Overview

Description

tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate is a chemical compound with the molecular formula C11H14N2O5 and a molecular weight of 254.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a nitro group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-2-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate or cesium carbonate . The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Formation of tert-butyl (4-oxo-2-nitrophenyl)carbamate.

Reduction: Formation of tert-butyl (4-hydroxy-2-aminophenyl)carbamate.

Substitution: Formation of tert-butyl (4-alkoxy-2-nitrophenyl)carbamate or tert-butyl (4-acetoxy-2-nitrophenyl)carbamate.

Scientific Research Applications

tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used to investigate the effects of chemical modifications on biological activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also used in drug development and formulation studies.

Industry: Utilized in the production of specialty chemicals and materials. It is used as an intermediate in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate can be compared with other similar compounds, such as:

4-Hydroxy-2-nitrobenzamide: Similar structure but lacks the tert-butyl group.

4-Methyl-5-nitrobenzene-1,2-diol: Contains a methyl group instead of a tert-butyl group.

2-Methoxy-3-nitrophenol: Contains a methoxy group instead of a hydroxy group.

3-Hydroxy-5-nitrobenzoic acid: Contains a carboxylic acid group instead of a carbamate group.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate, identified by its CAS number 201811-20-3, is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through the reaction of 4-hydroxy-2-nitroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate or cesium carbonate. The synthesis typically yields a high purity product suitable for further biological evaluations.

Enzyme Inhibition: this compound acts as an inhibitor for certain enzymes by binding to their active sites. This interaction blocks substrate access, thereby reducing enzyme activity. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C19, which are crucial in drug metabolism .

Cellular Interactions: The compound may also interact with cellular receptors, modulating various signal transduction pathways. This modulation can influence cellular responses to stimuli, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, demonstrating significant inhibitory effects. For instance, its minimum inhibitory concentration (MIC) against E. faecalis and P. aeruginosa was found to be comparable to standard antibiotics .

Anticancer Potential

The compound shows promise in anticancer research. Studies have reported that derivatives of similar compounds can target specific molecular pathways involved in cancer progression. For example, some derivatives have demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating potential for further development .

Anti-inflammatory Effects

The presence of the hydroxyl group in the structure is linked to anti-inflammatory activity. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms .

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Similarities | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-nitrobenzamide | Lacks tert-butyl group | Moderate enzyme inhibition |

| 4-Methyl-5-nitrobenzene-1,2-diol | Contains methyl instead of tert-butyl | Antioxidant properties |

| 3-Hydroxy-5-nitrobenzoic acid | Contains carboxylic acid group | Antimicrobial activity |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound in antibiotic development .

- Anticancer Mechanisms : Research involving human leukemia cell lines showed that derivatives of this compound could induce apoptosis and inhibit cell proliferation at low concentrations (IC50 < 10 µM), highlighting its potential role in cancer therapy .

- Anti-inflammatory Studies : In vitro studies indicated that this compound significantly reduced levels of inflammatory markers in treated cells compared to untreated controls, suggesting its utility in treating inflammatory diseases .

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-8-5-4-7(14)6-9(8)13(16)17/h4-6,14H,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGKSSMRZFWQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165553 | |

| Record name | Carbamic acid, (4-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201811-20-3 | |

| Record name | Carbamic acid, (4-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201811-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (4-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.